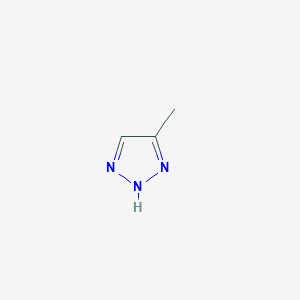

4-methyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNQMFKEPBIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950487 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27808-16-8 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-methyl-1H-1,2,3-triazole

This guide provides a comprehensive technical overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on the synthesis of 4-methyl-1H-1,2,3-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth mechanistic insights, field-proven experimental protocols, and robust characterization methodologies.

Introduction: The Power and Precision of Click Chemistry

The advent of click chemistry, a term coined by K.B. Sharpless in 2001, revolutionized the landscape of chemical synthesis.[1] These reactions are characterized by their high yields, stereospecificity, wide scope, and simple reaction conditions, often in benign solvents like water.[1] The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant provides exquisite control to selectively produce the 1,4-isomer.[1]

The resulting 1,2,3-triazole core is a highly stable and valuable scaffold in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for amide bonds. This guide will delve into the practical application of CuAAC for the efficient synthesis of a fundamental building block, this compound.

The Catalytic Heart of the Reaction: Mechanism of CuAAC

The remarkable efficiency and regioselectivity of the CuAAC reaction are rooted in its intricate catalytic cycle, which is initiated and propagated by a copper(I) species. While the uncatalyzed reaction has a high activation energy, the copper catalyst provides an alternative, lower-energy pathway.

The currently accepted mechanism involves the following key steps:

-

Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the terminal alkyne (in this case, propyne) to the copper(I) catalyst. In the presence of a base, the terminal proton of the alkyne is abstracted to form a highly reactive copper-acetylide intermediate.

-

Coordination of the Azide: The azide component then coordinates to the copper-acetylide complex.

-

Cycloaddition and Ring Formation: This is the crucial bond-forming step where the azide undergoes a cycloaddition with the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: The six-membered ring rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the desired 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst for the next cycle.

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from the work of Jankovič, Virant, and Gazvoda, which describes a sustainable approach utilizing the in situ formation of hydrazoic acid from sodium azide.[3][4][5] This method obviates the need to handle the highly toxic and explosive hydrazoic acid directly.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Propyne (in lecture bottle or generated in situ) | ≥98% | Commercially Available |

| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially Available |

| Sodium Ascorbate | ≥99% | Commercially Available |

| Acetic Acid (glacial) | ACS Reagent | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Deionized Water (H₂O) | ||

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated aqueous solution of EDTA disodium salt | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a condenser, dissolve sodium azide (1.30 g, 20 mmol) in a mixture of methanol (20 mL) and deionized water (20 mL).

-

Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.25 g, 1 mmol) and sodium ascorbate (0.40 g, 2 mmol). The solution should turn from blue to a yellowish or brownish suspension, indicating the reduction of Cu(II) to the active Cu(I) species.

-

In Situ Azide Formation: Carefully add glacial acetic acid (1.2 mL, 21 mmol) dropwise to the reaction mixture. This will generate hydrazoic acid in situ.

-

Alkyne Addition: While vigorously stirring, bubble propyne gas through the reaction mixture at a steady rate for 1-2 hours. Alternatively, if using a sealed system, introduce a controlled amount of propyne. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate the reaction's progression.

-

Work-up and Purification:

-

Once the reaction is complete (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of EDTA disodium salt (50 mL) to chelate the copper catalyst.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

-

Characterization of this compound

Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol [6] |

| Appearance | White solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.55 (s, 1H, C5-H of triazole ring)

-

2.35 (s, 3H, CH₃)

-

Note: A broad singlet corresponding to the N-H proton may be observed between 11-13 ppm, and its position can be concentration-dependent.

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

142.0 (C4 of triazole ring)

-

121.0 (C5 of triazole ring)

-

10.5 (CH₃)

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3150-3000 (N-H stretching)

-

2920 (C-H stretching, methyl)

-

1450 (C=C and C=N stretching in the triazole ring)

-

1200-1000 (C-N stretching)

-

Mass Spectrometry (MS)

-

MS (EI): m/z (%) = 83 (M⁺), 55, 41.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Ensure efficient stirring. - Extend reaction time. - Check the quality of reagents, especially the sodium ascorbate. |

| Loss of propyne | - Ensure a gas-tight setup. - Use a slight excess of propyne. | |

| Presence of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure a sufficient amount of sodium ascorbate is used to maintain the copper in the +1 oxidation state. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty in Purification | Residual copper catalyst in the final product | - Perform thorough aqueous washes with a chelating agent like EDTA or a saturated solution of ammonium chloride. - In some cases, passing the crude product through a small plug of silica gel or activated carbon can help remove residual copper.[7] |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocol detailed herein for the preparation of this compound, utilizing the in situ generation of hydrazoic acid, offers a safe and practical approach for accessing this valuable heterocyclic building block. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can reliably synthesize this and other triazole derivatives for a wide array of applications in drug discovery, chemical biology, and materials science.

References

- 1. reddit.com [reddit.com]

- 2. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ripublication.com [ripublication.com]

- 6. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, where heterocyclic compounds like triazoles are of paramount importance, a thorough understanding of their spectral characteristics is fundamental. The 1,2,3-triazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting diverse activities such as antifungal, antibacterial, and antiviral properties. The precise substitution pattern on the triazole ring is critical to its biological function, and NMR spectroscopy provides the definitive method for confirming this regiochemistry. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectral data of 4-methyl-1H-1,2,3-triazole, providing insights into the interpretation of its unique spectral features.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms, primarily the 1H, 2H, and 3H tautomers. The position of the proton on the nitrogen atoms of the triazole ring influences the electronic environment of the entire molecule, leading to distinct NMR spectra for each tautomer. The predominant tautomer in solution is influenced by factors such as solvent polarity and temperature. It is generally understood that the 1H- and 2H-tautomers are the most common for substituted 1,2,3-triazoles. For the purpose of this guide, we will focus on the spectral data of the most prevalent tautomeric form as reported in the literature.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's straightforward structure. The key signals to be analyzed are those of the methyl group protons and the lone proton on the triazole ring.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ | ~2.3 | Singlet |

| C5-H | ~7.5 | Singlet |

| N-H | Variable | Broad Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Causality Behind the Chemical Shifts:

-

Methyl Protons (CH₃): The methyl group protons typically appear as a singlet in the upfield region of the spectrum, around δ 2.3 ppm. The singlet multiplicity arises from the absence of adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the triazole ring.

-

Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the triazole ring resonates as a singlet further downfield, typically in the range of δ 7.5 ppm. The deshielding of this proton is a direct consequence of the aromatic character of the triazole ring and the cumulative electron-withdrawing effect of the three nitrogen atoms. The absence of neighboring protons results in a singlet multiplicity.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and often appears as a broad singlet. Its position is sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, especially in protic solvents or in the presence of water, this peak may be broadened to the point of being indistinguishable from the baseline.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will exhibit signals for the methyl carbon and the two distinct carbons of the triazole ring.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| CH₃ | ~10 |

| C4 | ~130 |

| C5 | ~120 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Interpretation of Carbon Chemical Shifts:

-

Methyl Carbon (CH₃): The carbon of the methyl group is the most shielded, appearing at the highest field (lowest δ value), typically around 10 ppm.

-

Triazole Ring Carbons (C4 and C5): The two carbons of the triazole ring are significantly deshielded due to the electron-withdrawing effect of the neighboring nitrogen atoms and their involvement in the aromatic system. The carbon atom bearing the methyl group (C4) generally appears at a lower field (higher δ value, around 130 ppm) compared to the carbon atom with the proton (C5), which is typically found around 120 ppm. The specific chemical shifts are sensitive to the tautomeric form present in solution.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

NMR Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 0-160 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants (if any) to elucidate the connectivity of the molecule.

-

Visualization of Molecular Structure and NMR Workflow

To facilitate a clearer understanding of the relationship between the molecular structure and the NMR data, as well as the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom labeling.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. A detailed understanding of these spectral features is indispensable for chemists working on the synthesis and characterization of novel triazole-based compounds for pharmaceutical and materials science applications. The provided experimental protocol serves as a robust framework for obtaining high-quality, reliable NMR data. Future research in this area could involve more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to further confirm assignments and to study the long-range couplings within the molecule. Additionally, computational studies to predict NMR chemical shifts can be a powerful complementary tool to experimental data, aiding in the structural elucidation of more complex triazole derivatives.

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-1,2,3-triazole

Introduction: The Significance of a Core Heterocycle

4-methyl-1H-1,2,3-triazole is a five-membered aromatic heterocycle that serves as a fundamental building block in medicinal chemistry, drug development, and materials science.[1] The 1,2,3-triazole scaffold is recognized as a privileged structure due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups, such as amides.[2][3] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating antifungal, anticancer, and antiviral properties.[3][4] This guide offers a detailed examination of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

Section 1: Core Physicochemical & Molecular Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The addition of a methyl group to the 1,2,3-triazole core subtly influences its characteristics compared to the parent compound. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| CAS Number | 27808-16-8 | [1] |

| Appearance | Crystalline Solid | |

| Melting Point | 40-45 °C | |

| Boiling Point | Data not available; expected to be similar to parent 1,2,3-triazole (203 °C). | [5] |

| pKa (N-H acidity) | Data not available; estimated to be ~9.4, similar to parent 1,2,3-triazole. | [5] |

| logP (Partition Coeff.) | Calculated value not readily available. Qualitatively more lipophilic than parent triazole. |

Section 2: Solubility, Lipophilicity, and Acidity

Solubility Profile

This compound exhibits moderate solubility in common organic solvents such as methanol and acetone, but has limited solubility in water. This profile is a direct consequence of its molecular structure: the polar triazole ring allows for some interaction with aqueous media, while the addition of the nonpolar methyl group enhances its affinity for organic environments.

Lipophilicity (logP)

Acidity and Basicity (pKa)

The 1,2,3-triazole ring is amphoteric. The N-H proton can be deprotonated, giving the ring an acidic character. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4, making it a weak acid.[5] The lone pairs on the other nitrogen atoms can be protonated, making the molecule a very weak base (pKa of the conjugate acid is ~1.2).[5] For this compound, the electron-donating nature of the methyl group is expected to have a minor effect, likely increasing the pKa slightly (making it a marginally weaker acid than the parent compound). Understanding this pKa is vital for predicting the ionization state of the molecule at physiological pH (~7.4), which will be predominantly in its neutral, un-ionized form.

Section 3: Chemical Reactivity and Stability

The 1,2,3-triazole ring is noted for its high degree of aromatic stability, making it resistant to cleavage under many standard reaction conditions.[5] This stability makes it an excellent and reliable scaffold in multistep syntheses.

Its primary role in modern organic synthesis is as a product of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction provides a highly efficient and regioselective route to creating 1,4-disubstituted 1,2,3-triazoles, making the triazole ring a popular linker moiety in the construction of complex molecules for pharmaceuticals and materials science.[6] For proper storage, the compound should be kept in a tightly sealed container at room temperature, protected from heat and moisture.

Section 4: Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa is a fundamental task in characterizing any ionizable compound. Potentiometric titration is a high-precision, "gold standard" technique for this purpose.[7] The following protocol outlines the self-validating system for accurately measuring the pKa of a weakly acidic compound like this compound.

Causality and Principle

The method is based on monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting titration curve of pH versus titrant volume has a characteristic sigmoidal shape. The inflection point of this curve corresponds to the point where half of the acid has been neutralized ([HA] = [A⁻]), and at this point, the measured pH is equal to the pKa of the compound.[7]

Step-by-Step Methodology

-

System Calibration:

-

Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Causality: This ensures the accuracy of the pH measurements, which is the primary dependent variable.

-

-

Sample and Titrant Preparation:

-

Prepare a ~1 mM solution of this compound in water. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.

-

Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH).

-

Causality: Using carbonate-free base is critical because dissolved atmospheric CO₂ forms carbonic acid, which would react with the NaOH and introduce significant errors into the titration curve, especially in the neutral-to-high pH range.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

Causality: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Keeping it constant ensures that changes in pH are due solely to the acid-base reaction.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add KCl solution to maintain constant ionic strength.

-

Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration.

-

Causality: This displaces dissolved CO₂ from the sample solution, further preventing interference.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and reached a stable plateau (e.g., pH 12-12.5).

-

-

Data Analysis and Validation:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the volume corresponding to half of the equivalence point volume.

-

Perform a blank titration (titrating the solvent and KCl without the analyte) and subtract this curve from the sample curve to correct for background effects.

-

Repeat the entire procedure at least three times to ensure reproducibility. The final pKa is reported as the average with the standard deviation.

-

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-methyl-1,2,3-triazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, valued for its metabolic stability, synthetic accessibility, and unique electronic properties.[1][2] The biological activity and physicochemical characteristics of substituted triazoles are intimately linked to the subtle yet critical phenomenon of prototropic tautomerism. This guide provides a comprehensive technical examination of the tautomeric landscape of 4-methyl-1,2,3-triazole (CAS No: 27808-16-8).[3] We will dissect the equilibrium between its principal tautomeric forms, explore the underlying factors governing their relative stabilities, and detail the synergistic computational and experimental methodologies required for their definitive characterization. This document serves as an authoritative resource for professionals seeking to understand and control the tautomeric behavior of this versatile heterocyclic system in drug design and molecular engineering.

The Tautomeric Landscape of 4-methyl-1,2,3-triazole

Prototropic tautomerism in heterocyclic systems involves the migration of a proton between two or more positions on the ring, leading to distinct isomers that rapidly interconvert. For 4-methyl-1,2,3-triazole, the mobile proton can reside on any of the three ring nitrogen atoms, giving rise to three potential tautomers: 4-methyl-1H-1,2,3-triazole, 4-methyl-2H-1,2,3-triazole, and 5-methyl-1H-1,2,3-triazole (often referred to as the 3H-tautomer).

Unlike the parent 1,2,3-triazole where the 1H and 3H forms are identical, the C4-methyl substituent breaks this symmetry, making the 1H and 3H (or 5-methyl-1H) forms structurally distinct. The central challenge lies in determining the relative populations of these tautomers in a given environment, as this equilibrium dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape.

The stability of these forms is governed by a delicate interplay of factors. For the unsubstituted 1,2,3-triazole, extensive studies have shown that the 2H-tautomer is generally the most stable isomer in the gas phase and in aqueous solution, a preference often attributed to favorable electronic arrangements and minimized lone-pair repulsions.[1][4] However, the introduction of a substituent, such as the electron-donating methyl group, can modulate this landscape.[5]

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

thermal stability and reactivity of 4-methyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Thermal Stability and Reactivity of 4-Methyl-1H-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and chemical reactivity of this compound. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its robust nature and the facility of its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3] Understanding the intrinsic properties of substituted triazoles like the 4-methyl derivative is critical for optimizing reaction conditions, ensuring safety, and designing novel molecular entities. This document synthesizes theoretical principles with practical experimental guidance, covering thermal decomposition pathways, reactivity towards electrophilic and nucleophilic reagents, and detailed protocols for analysis and synthesis.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system is a prominent heterocyclic motif in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and energetic materials.[4][5] Its prevalence is attributed to its high degree of stability, its capacity for hydrogen bonding, and its role as a bioisostere for other chemical groups. The advent of "click chemistry" revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible.[2] The this compound variant is a fundamental building block, and a thorough understanding of its stability and reactivity is essential for its effective utilization in complex molecular design and large-scale synthesis.

Physicochemical and Safety Profile

A summary of the key properties and hazards associated with this compound is presented below. This information is critical for safe handling and experimental design.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | PubChem[6] |

| Molecular Weight | 83.09 g/mol | PubChem[6] |

| CAS Number | 27808-16-8 | PubChem[6] |

| Synonyms | 4-methyl-2H-1,2,3-Triazole | PubChem[6] |

| Appearance | Data not specified; likely liquid or low-melting solid | - |

Table 2: GHS Hazard Classification

| Hazard Statement Code | Description | Source |

| H225 | Highly flammable liquid and vapor | PubChem[6] |

| H302 | Harmful if swallowed | PubChem[6] |

| H312 | Harmful in contact with skin | PubChem[6] |

| H315 | Causes skin irritation | PubChem[6] |

| H319 | Causes serious eye irritation | PubChem[6] |

| H332 | Harmful if inhaled | PubChem[6] |

| H335 | May cause respiratory irritation | PubChem[6] |

Due to these hazards, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Thermal Stability and Decomposition Analysis

The stability of the triazole ring is a key feature, making it a reliable linker in drug discovery and materials science. However, at elevated temperatures, it will undergo decomposition. The study of this process is vital for safety assessment, particularly when developing scalable synthetic routes or formulating materials for high-temperature applications.

Theoretical Decomposition Pathway

Theoretical studies provide insight into the initial steps of thermal decomposition. For the parent 1H-1,2,3-triazole, the primary thermolysis mechanism is believed to be a ring-opening pathway, which has a significantly lower energy barrier than proton transfer.[9][10] This pathway ultimately leads to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the decomposition. The calculated energy barrier for this ring-opening is approximately 45 kcal/mol.[9][10] The presence of a methyl group at the 4-position is not expected to fundamentally alter this primary decomposition mechanism, although it may slightly influence the decomposition temperature.

Experimental Evaluation of Thermal Stability

The thermal stability of a compound is experimentally determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition where mass loss begins.

-

DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[11] For many energetic triazole derivatives, decomposition is a significant exothermic event.[12][13]

Standard Protocol for Thermal Analysis by DSC

The following protocol outlines the general procedure for determining the thermal stability of a compound like this compound.

Objective: To determine the melting point and decomposition temperature of the analyte.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or copper crucibles with lids

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared DSC crucible.

-

Crucible Sealing: Securely seal the crucible with a lid. For volatile substances or to study decomposition under confinement, hermetically sealed crucibles are used.

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Experimental Program:

-

Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and the onset temperature of the exothermic peak corresponding to decomposition.

Workflow for Thermal Stability Assessment

Caption: Workflow for DSC analysis.

Chemical Reactivity Profile

The 1,2,3-triazole ring is considered an aromatic system, which confers it significant stability. Its reactivity is governed by the electronic properties of the ring nitrogens and the influence of substituents.

Ring Aromaticity and General Reactivity

The triazole ring contains two types of nitrogen atoms: pyridine-like (doubly bonded) and pyrrole-like (singly bonded, with a lone pair contributing to the aromatic system). This makes the ring electron-rich and generally resistant to oxidation but susceptible to electrophilic attack under certain conditions. The methyl group at the C4 position is a weak electron-donating group, which can subtly influence the regioselectivity of reactions.

Electrophilic and Nucleophilic Reactions

-

Electrophilic Substitution: While the triazole ring is relatively deactivated towards electrophilic substitution compared to benzene, reactions such as halogenation or nitration can be achieved, often requiring harsh conditions. The precise location of substitution depends on the tautomeric form (1H, 2H, or 3H) and the directing effects of existing substituents.

-

Alkylation: The N-H proton is acidic and can be readily deprotonated by a base. The resulting triazolate anion is a potent nucleophile that can be alkylated on any of the three ring nitrogens. The regioselectivity of N-alkylation is often dependent on the alkylating agent and reaction conditions.[14]

-

Nucleophilic Substitution: Unsubstituted triazole rings are highly resistant to nucleophilic attack. However, if the ring is activated by strong electron-withdrawing groups or converted into a triazolium salt, it can become susceptible to attack by nucleophiles.

Cycloaddition Chemistry

The most significant reaction related to 1,2,3-triazoles is their formation via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[2][15] The copper(I)-catalyzed version (CuAAC) is highly regioselective, yielding exclusively 1,4-disubstituted triazoles.[3] This reaction is the foundation of click chemistry and provides a highly efficient route to compounds like this compound (by using propyne as the alkyne component). Once formed, the triazole ring is exceptionally stable and does not typically participate in further cycloaddition reactions.

Reactivity Map of this compound

Caption: Key reactivity sites on the this compound scaffold.

Representative Synthetic Protocol: CuAAC

To illustrate the chemical context of this compound, a general protocol for its synthesis via a click reaction is provided. This method is widely applicable for generating a vast array of 1,4-disubstituted 1,2,3-triazoles.[15][16]

Objective: To synthesize a 1,4,5-trisubstituted-1,2,3-triazole from an azide, an alkyne, and an electrophile in a one-pot reaction.

Materials:

-

Organic azide (e.g., benzyl azide)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., DMSO or a t-BuOH/H₂O mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add the organic azide (1.0 equiv), the terminal alkyne (1.0 equiv), and the solvent.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. If using CuSO₄ (0.05 equiv) and sodium ascorbate (0.1 equiv), dissolve them in a small amount of the reaction solvent.

-

Initiation: Add the base (2.0 equiv) to the main reaction flask, followed by the copper catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine to remove the solvent and catalyst.[16]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

CuAAC Synthesis Workflow

Caption: General workflow for CuAAC synthesis.

Conclusion

This compound is a structurally simple yet chemically significant molecule. It possesses a robust aromatic core that is thermally stable to well over 100 °C, with an ultimate decomposition pathway driven by the extrusion of N₂ gas. Its reactivity is characterized by the stability of the triazole ring, the nucleophilicity of the ring nitrogens upon deprotonation, and the subtle electronic influence of the C4-methyl group. The primary chemical pathway associated with this compound is its highly efficient and regioselective synthesis via copper-catalyzed click chemistry. A firm grasp of these principles of stability and reactivity is indispensable for professionals leveraging this versatile scaffold in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 4-methyl-1H-1,2,3-triazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1H-1,2,3-triazole, a key heterocyclic building block in pharmaceutical and materials science research. While quantitative solubility data for this compound is not extensively published, this document synthesizes available qualitative information, theoretical principles based on its physicochemical properties, and established methodologies to offer researchers a robust framework for its use. We present an in-depth analysis of the molecular factors governing its solubility, a detailed experimental protocol for determining thermodynamic solubility, and a discussion on the practical implications for drug development and synthetic chemistry.

Introduction: The Significance of this compound

This compound is a five-membered aromatic heterocycle of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions[1]. The addition of a methyl group at the 4-position subtly modulates the molecule's lipophilicity and electronic properties, making it a versatile scaffold for the synthesis of novel compounds, including antifungal agents[2].

Understanding the solubility of this compound is a critical first step in its application. For drug development professionals, solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro screening results[3]. For synthetic chemists, solvent selection is paramount for reaction efficiency, purification, and crystallization. This guide aims to provide a deep understanding of the solubility behavior of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents[4]. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | [4] |

| Molecular Weight | 83.09 g/mol | [4] |

| XLogP3-AA | 0.0 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Polar Surface Area | 41.6 Ų | [4] |

| Melting Point | 40-45 °C | [2] |

The XLogP3-AA value of 0.0 suggests a balanced hydrophilic and lipophilic character. The presence of one hydrogen bond donor (the N-H proton) and three hydrogen bond acceptors (the nitrogen atoms) indicates a strong capacity for hydrogen bonding with protic solvents. The polar surface area further points towards favorable interactions with polar solvents.

Based on these properties and available qualitative data, a predicted solubility profile in common organic solvents is presented in Table 2. It is important to note that these are general predictions and experimental verification is crucial.

Table 2: Predicted and Reported Solubility of this compound

| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |

| Water | Polar Protic | Limited to Moderate | Capable of H-bonding, but the methyl group increases lipophilicity[2]. The parent 1H-1,2,3-triazole is highly water-soluble[5]. |

| Methanol | Polar Protic | Moderately Soluble to Soluble | Excellent H-bond donor and acceptor. "Moderately soluble" reported[2]. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good H-bonding capability. |

| Acetone | Polar Aprotic | Moderately Soluble to Soluble | Good H-bond acceptor. "Moderately soluble" reported[2]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Excellent H-bond acceptor and highly polar, often used for compounds with poor solubility[6]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong H-bond acceptor and polar nature. |

| Acetonitrile | Polar Aprotic | Soluble | Polar nature and ability to accept hydrogen bonds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Moderate polarity and H-bond acceptor. |

| Ethyl Acetate | Moderately Polar | Sparingly to Moderately Soluble | Can act as an H-bond acceptor, but lower polarity than alcohols or acetone. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Limited polarity and inability to act as a strong H-bond acceptor. |

| Toluene | Non-polar | Insoluble to Sparingly Soluble | Non-polar nature makes it a poor solvent for this polar molecule. |

| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with no polarity. |

Experimental Determination of Thermodynamic Solubility

For many applications in drug development, determining the thermodynamic (or equilibrium) solubility is essential as it represents the true saturation point of a compound in a solvent at a given temperature. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the dissolution rate and experimental conditions[3].

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement. It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that equilibrium is reached. By analyzing the concentration of the dissolved compound in the supernatant, a precise and accurate solubility value can be obtained. The extended incubation time allows for the dissolution and potential recrystallization processes to reach a steady state, reflecting the true thermodynamic equilibrium.

Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is clearly in excess of what is expected to dissolve should be used (e.g., 5-10 mg).

-

Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and the calibration standards by HPLC.

-

Determine the concentration of this compound in the saturated samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the average concentration from the triplicate samples, typically in mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: The Physicochemical Basis of Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The 1,2,3-triazole ring is inherently polar due to the presence of three electronegative nitrogen atoms. This creates a significant dipole moment in the molecule. Furthermore, the N-H group can act as a hydrogen bond donor, while all three nitrogen atoms can act as hydrogen bond acceptors. These features are key to its solubility in polar solvents.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds will form between the N-H of the triazole and the oxygen of the alcohol, and between the N atoms of the triazole and the O-H of the alcohol. These favorable interactions readily overcome the solute-solute interactions in the crystal lattice, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can only act as hydrogen bond acceptors. They will form strong hydrogen bonds with the N-H of the triazole. Additionally, strong dipole-dipole interactions will occur between the polar triazole ring and the polar solvent molecules. This results in good solubility.

-

In Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and the ability to form hydrogen bonds. The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent. Consequently, solubility is very low.

The methyl group at the 4-position introduces a small non-polar region, which slightly increases the lipophilicity of the molecule compared to the unsubstituted 1H-1,2,3-triazole. This is why its water solubility is described as limited, whereas the parent triazole is highly soluble[2][5].

Caption: Intermolecular Forces Governing Solubility.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the public domain, a thorough understanding of its physicochemical properties allows for reliable predictions of its behavior in common organic solvents. Its polarity and significant hydrogen bonding capabilities render it moderately to highly soluble in polar protic and aprotic solvents, while its solubility in non-polar solvents is expected to be poor. This guide provides researchers with the theoretical foundation and a practical, detailed protocol to experimentally determine the thermodynamic solubility of this important building block, facilitating its effective use in drug discovery and chemical synthesis.

References

- 1. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and Synthesis of 4-methyl-1H-1,2,3-triazole

Abstract

The 4-methyl-1H-1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. This guide provides an in-depth exploration of the historical evolution and synthetic strategies for accessing this crucial heterocyclic scaffold. We will traverse the foundational principles of 1,3-dipolar cycloaddition chemistry, pioneered by Rolf Huisgen, and navigate through the transformative introduction of metal-catalyzed reactions that have defined the contemporary landscape of triazole synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but the underlying scientific rationale that drives methodological choices in the synthesis of this compound and its derivatives.

Introduction: The Unassuming Importance of a Methyl-Substituted Triazole

The 1,2,3-triazole ring system is a vital pharmacophore and a versatile building block in organic synthesis.[1] Among its myriad derivatives, the this compound stands out for its utility as a bioisostere for other heterocycles like imidazoles and as a precursor in the synthesis of more complex molecules, including pharmaceuticals such as tazobactam.[1] Its inherent stability and the specific stereoelectronic contributions of the methyl group make it an attractive component in the design of novel bioactive compounds and functional materials. This guide will illuminate the path from its conceptual discovery within the broader class of 1,2,3-triazoles to the highly efficient and regioselective synthetic methods available today.

Historical Perspective: From Thermal Reactions to "Click" Chemistry

The story of this compound synthesis is intrinsically linked to the broader history of the 1,2,3-triazole ring itself. The foundational reaction for the synthesis of this class of compounds is the Huisgen 1,3-dipolar cycloaddition .

The Huisgen Cycloaddition: A Foundational Discovery

In the mid-20th century, Rolf Huisgen and his contemporaries elucidated the mechanism of 1,3-dipolar cycloaddition, a powerful class of reactions for the formation of five-membered heterocyclic rings.[2] This reaction involves the concerted cycloaddition of a 1,3-dipole (an organic azide in this case) with a dipolarophile (an alkyne).[2][3]

The thermal Huisgen cycloaddition of an azide with propyne (CH₃C≡CH) would theoretically yield this compound. However, this thermal approach suffers from significant drawbacks that limited its practical application for many years.[3][4] Key among these are the high temperatures required and, most critically, a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazoles.[3][5]

The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was revolutionized in the early 2000s with the independent reports by the laboratories of Morten Meldal and K. Barry Sharpless, who introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][6] This reaction, often cited as the quintessential "click" reaction, overcomes the major limitations of the thermal Huisgen cycloaddition.[3][7]

The CuAAC reaction is characterized by its:

-

High regioselectivity , exclusively yielding the 1,4-disubstituted triazole isomer.[3]

-

Mild reaction conditions , often proceeding at room temperature in aqueous media.[7][8]

-

High yields and tolerance of a wide variety of functional groups.[4][7]

For the synthesis of 4-methyl-1-substituted-1,2,3-triazoles, the CuAAC reaction between a substituted azide and propyne, or a propyne equivalent, is the method of choice. The reaction's mechanism, while not a concerted cycloaddition, involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring.[7]

Core Synthetic Methodologies

The synthesis of this compound and its N-substituted derivatives primarily relies on the CuAAC reaction. Below, we detail the key considerations and a general protocol for this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most reliable and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including those with a 4-methyl substituent.

This protocol provides a representative example of the CuAAC reaction for the synthesis of a 1,4-disubstituted 4-methyl-1,2,3-triazole.

Materials:

-

Benzyl azide

-

Propyne (gas or condensed) or a suitable propyne surrogate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

-

Bubble propyne gas through the reaction mixture for 15-20 minutes, or add a suitable propyne source.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-4-methyl-1H-1,2,3-triazole.

-

Copper(II) sulfate and Sodium Ascorbate: While Cu(I) is the active catalyst, it is susceptible to oxidation. Using a Cu(II) salt with a reducing agent like sodium ascorbate ensures a continuous in situ generation of the active Cu(I) species.[3]

-

Solvent System: A mixture of tert-butanol and water is commonly used to dissolve both the organic azide and the inorganic copper catalyst and ascorbate.[]

-

Workup: The aqueous workup with NaHCO₃ and brine is essential to remove the copper catalyst and other water-soluble reagents from the reaction mixture.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the sake of completeness, it is important to mention the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction provides the complementary 1,5-disubstituted triazole regioisomer.[10][11][12] While not the primary route to 4-methyl-1,2,3-triazoles (which are typically 1,4-disubstituted or NH-unsubstituted), understanding the RuAAC is crucial for appreciating the power of catalytic control in achieving regioselectivity in triazole synthesis.[13] The RuAAC reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[10][13]

Visualization of Reaction Mechanisms

To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles of the key synthetic routes.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Generalized catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Comparative Data of Synthetic Methods

The choice of synthetic method is often dictated by the desired regioisomer and the tolerance of the substrates to the reaction conditions. The following table summarizes the key differences between the thermal Huisgen cycloaddition and its catalyzed counterparts.

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | Mixture of 1,4 and 1,5 | Exclusively 1,4 | Predominantly 1,5 |

| Reaction Conditions | High temperature | Room temperature | Elevated temperature |

| Catalyst | None | Cu(I) salts | Ru(II) complexes |

| Substrate Scope | Broad | Terminal alkynes | Terminal & internal alkynes |

| Yields | Variable | Generally high | Generally high |

Conclusion

The synthesis of this compound has evolved from a challenging proposition using classical thermal methods to a highly efficient and predictable process thanks to the advent of "click" chemistry. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the preeminent method for accessing the 1,4-disubstituted isomers, offering unparalleled regioselectivity, mild reaction conditions, and broad functional group tolerance. As the demand for novel pharmaceuticals and advanced materials continues to grow, the robust and versatile synthetic routes to the this compound scaffold will undoubtedly play a pivotal role in future scientific innovation.

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chesci.com [chesci.com]

- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: The Strategic Use of the 4-Methyl-1,2,3-triazole Motif in Click Chemistry

Executive Summary: Beyond the Linker

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its efficiency in creating stable 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3] While the triazole ring is often viewed as a simple, inert connector, its true power lies in its capacity for subtle yet significant molecular modulation. This guide focuses on the strategic incorporation of a methyl group at the 4-position of the triazole ring, forming the 4-methyl-1,2,3-triazole scaffold. This modification is not trivial; it is a deliberate design choice to fine-tune the physicochemical and pharmacological properties of a molecule.

The 4-methyltriazole unit serves as a metabolically robust bioisostere for functionalities like amide bonds, offering enhanced stability and unique electronic properties.[4][5] The addition of the methyl group provides a powerful tool to modulate lipophilicity, improve binding interactions through steric influence, and enhance metabolic resistance, making it an invaluable asset in drug discovery, bioconjugation, and materials science.[5] This document provides the foundational principles, mechanistic insights, and detailed experimental protocols for the effective synthesis and application of this versatile chemical motif.

Mechanistic Rationale: The "Why" Behind the Methyl Group

The choice to use propyne (or a surrogate) as the alkyne component in a CuAAC reaction, thereby installing a 4-methyl group on the resulting triazole, is driven by several key scientific principles.

2.1. The CuAAC Catalytic Cycle The reaction proceeds through a well-established catalytic cycle that ensures high regioselectivity for the 1,4-isomer.[2][6] The cycle, initiated by the formation of a copper(I) acetylide from the terminal alkyne (propyne), is remarkably efficient and tolerant of a wide range of functional groups, forming the basis of its "click" designation.

Caption: The catalytic cycle for the Cu(I)-catalyzed formation of a 4-methyl-1,2,3-triazole.

2.2. Physicochemical Impact of the 4-Methyl Group

-

Lipophilicity and Solubility: The methyl group is a classic lipophilic fragment. Its introduction increases the molecule's logP value, which can be critical for enhancing membrane permeability or modulating interactions with hydrophobic binding pockets in a protein target.

-

Metabolic Stability: The triazole ring itself is exceptionally stable to metabolic degradation. The addition of a methyl group at the 4-position can further shield the ring system and adjacent bonds from enzymatic attack, potentially improving the pharmacokinetic profile of a drug candidate.

-

Conformational Control: While small, the methyl group introduces steric bulk. This can restrict the rotation of adjacent chemical groups, locking the molecule into a more favorable bioactive conformation and improving binding affinity and selectivity for its target.[5]

-

Bioisosterism: The 1,4-disubstituted triazole ring is a well-regarded bioisostere of the trans-amide bond.[4] The 4-methyl-triazole moiety can be viewed as a mimic of an alanine residue or other methylated structures, but with complete resistance to protease-mediated hydrolysis. This makes it a powerful tool for converting peptides into more drug-like small molecules.

Experimental Protocols: Synthesis of 1-Substituted-4-methyl-1,2,3-triazoles

The synthesis of a 4-methyl-1,2,3-triazole is achieved by the reaction of an organic azide (R-N₃) with propyne (H-C≡C-CH₃). As propyne is a gas, it is often more practical to use a stabilized or liquid source, or to bubble the gas through the reaction mixture. The following protocols provide robust methods for this transformation.

3.1. Protocol 1: Standard Aqueous CuAAC Reaction

This protocol utilizes the in-situ reduction of Copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst, a widely adopted and reliable method.[1][3]

Materials and Reagents:

-

Organic Azide (e.g., Benzyl Azide), 1.0 equiv

-

Propargyl Alcohol (as a safe, liquid model alkyne for propyne), 1.2 equiv

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 0.05 equiv (5 mol%)

-

Sodium Ascorbate, 0.10 equiv (10 mol%)

-

Solvent: tert-Butanol and Deionized Water (1:1 v/v)

-

Saturated NaCl solution (brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of ~0.5 M). Stir until a homogeneous solution is formed.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

-

Reaction Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution (0.10 equiv) followed immediately by the CuSO₄·5H₂O solution (0.05 equiv). The solution may change color (e.g., to a pale yellow/green).

-

Causality Note: Sodium ascorbate is added first to ensure a reducing environment is present the moment the Cu(II) is introduced, maximizing the in-situ generation of the catalytically active Cu(I) species.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 2-12 hours).

-

Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-substituted-4-methyl-1,2,3-triazole.

3.2. Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the CuAAC reaction, often reducing reaction times from hours to minutes and improving yields.[7][8]

Materials and Reagents:

-

Same as Protocol 3.1

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred for microwave synthesis due to their high boiling points and dielectric properties.

Procedure:

-

Reactant Setup: In a 10 mL microwave reaction vial equipped with a stir bar, combine the organic azide (1.0 equiv), propargyl alcohol (1.2 equiv), CuSO₄·5H₂O (0.02 equiv), and sodium ascorbate (0.05 equiv).

-

Solvent Addition: Add 3-5 mL of DMF or DMSO. Seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 80-100 °C) for 10-30 minutes.

-

Causality Note: The sealed vessel allows the temperature to safely exceed the solvent's atmospheric boiling point, leading to a significant rate enhancement as described by the Arrhenius equation.

-

-

Work-up and Purification: After cooling to room temperature, perform the same work-up and purification procedure as described in Protocol 3.1.

Comparative Data:

| Parameter | Protocol 1: Standard Aqueous | Protocol 2: Microwave-Assisted | Rationale |

| Catalyst | CuSO₄/Na-Ascorbate | CuSO₄/Na-Ascorbate | In-situ Cu(I) generation is robust for both methods. |

| Catalyst Loading | 5 mol% Cu(II) | 1-2 mol% Cu(II) | Higher efficiency of microwave often allows for lower catalyst loading. |

| Solvent | t-BuOH / H₂O | DMF or DMSO | High-boiling polar aprotic solvents are ideal for microwave heating. |

| Temperature | Room Temperature | 80 - 100 °C | Thermal energy accelerates the reaction. |

| Time | 2 - 12 hours | 10 - 30 minutes | Significant rate acceleration due to superheating under pressure.[8] |

| Typical Yield | 85 - 95% | >90% | Often higher due to reduced side reactions and degradation over time. |

Applications in Bioconjugation

When applying CuAAC to biological macromolecules like proteins or nucleic acids, special care must be taken to mitigate the potential toxicity of copper ions, which can cause oxidative damage.[1]

Caption: A generalized workflow for bioconjugation using a 4-methyl-triazole linkage.

Key Considerations for Bioconjugation:

-

Copper-Stabilizing Ligands: The use of water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is essential.[1] These ligands serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, and they chelate the copper ion, sequestering it and preventing it from causing damage to the biomolecule.

-

Reducing Agents: While sodium ascorbate is common, TCEP (tris(2-carboxyethyl)phosphine) can also be used as a reducing agent and is often preferred in proteomics applications as it does not interfere with certain downstream analyses.

-

Purification: After the reaction, it is critical to remove all traces of copper, ligand, and excess reagents. Size-exclusion chromatography (SEC), dialysis, or affinity purification are commonly employed methods.

References

- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]